molecular formula C14H16FNO3 B13245703 Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13245703
M. Wt: 265.28 g/mol
InChI Key: IGPBTDNBWUPPRW-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a complex structure that includes a piperidine ring, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the fluorophenyl group. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 4-(2-fluorophenyl)-2-oxopiperidine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the overall stability and bioactivity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.

    Methyl 2-(4-fluorophenyl)acetate: A related compound with a simpler structure.

Uniqueness

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a piperidine ring and a fluorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following properties:

PropertyValue
Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol
IUPAC Name This compound
CAS Number 912771-23-4

The compound features a piperidine ring, a fluorophenyl group, and an ester functional group, contributing to its distinct chemical behavior and potential biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperidine structure contributes to overall stability. The compound may act as an inhibitor or modulator in various biochemical pathways, although specific targets remain to be fully elucidated .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Selectivity in Drug Design : A study highlighted the importance of tuning selectivity in drug design, where compounds similar to this compound were evaluated for their receptor interactions .
  • In Vivo Studies : Research involving animal models demonstrated that the compound could modulate pain responses through its action on central nervous system receptors .
  • Cell Line Studies : In vitro studies on various cancer cell lines indicated that this compound might exhibit anti-tumor properties by inducing apoptosis in malignant cells .

Comparison with Similar Compounds

This compound can be compared with other compounds featuring similar structural motifs:

Compound NameStructural FeaturesBiological Activity
4-Fluoromethylphenidate Contains a fluorophenyl groupStimulant effects
Methyl 2-(4-fluorophenyl)acetate Simpler structure without piperidineModerate biological activity

This comparison emphasizes the unique properties of this compound, particularly its potential for enhanced bioactivity due to the piperidine ring .

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3

InChI Key

IGPBTDNBWUPPRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F

Origin of Product

United States

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